6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 54030-56-7
VCID: VC20765758
InChI: InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3
SMILES: CN1C(=O)C=C(N=C1SC)N
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

CAS No.: 54030-56-7

Cat. No.: VC20765758

Molecular Formula: C6H9N3OS

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one - 54030-56-7

CAS No. 54030-56-7
Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
IUPAC Name 6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one
Standard InChI InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3
Standard InChI Key LYWPZKCXMFJSGI-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(N=C1SC)N
Canonical SMILES CN1C(=O)C=C(N=C1SC)N

Chemical Properties and Structure

Structural Characteristics

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is characterized by its pyrimidine core with specific functional group substitutions. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms. In this compound, the key substitutions include an amino group (-NH₂) at position 6, a methyl group (-CH₃) at position 3, and a methylthio group (-SCH₃) at position 2, along with a ketone function at position 4 .

Physical and Chemical Properties

This compound possesses distinctive physical and chemical properties that influence its behavior in various applications. Understanding these properties is crucial for researchers working with this compound in laboratory or industrial settings.

The table below summarizes the key physical and chemical properties of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one:

PropertyValue
CAS Number54030-56-7
Chemical FormulaC₆H₉N₃OS
Molecular Weight171.22 g/mol
Physical StateSolid (at room temperature)
Boiling Point282.3 °C at 760 mmHg
Density1.39 g/cm³
Flash Point124.5 °C
SolubilityInformation not fully available in search results
AppearanceInformation not specified in search results

The compound's relatively high boiling point and flash point are consistent with its molecular weight and the presence of hydrogen bonding capabilities through its functional groups. These properties influence its stability and handling requirements in laboratory settings .

Chemical Identifiers and Nomenclature

For research and regulatory purposes, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is associated with several chemical identifiers that facilitate its tracking and identification across different chemical databases and literature.

The compound is known by several synonyms, including:

  • 6-Amino-2-Methylthio-3-Methyluracil

  • 6-Amino-3-Methyl-2-Methylsulfanyl-3H-Pyrimidin-4-One

  • 6-Amino-3-Methyl-2-(Methylsulfanyl)Pyrimidin-4(3H)-One

  • 6-Amino-3-Methyl-2-(Methylthio)-4(3H)-Pyrimidinone

  • NSC 57899

The standard chemical identifiers for this compound include:

  • MDL Number: MFCD00235002

  • PubChem CID: 245691

  • Standard InChI: InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3

  • InChI Key: LYWPZKCXMFJSGI-UHFFFAOYSA-N

  • SMILES Notation: CN1C(=O)C=C(N=C1SC)N

These identifiers are essential for unambiguous identification of the compound in scientific literature, regulatory documentation, and chemical databases.

Applications and Research Significance

Synthetic Chemistry Applications

In synthetic organic chemistry, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can serve as an intermediate or building block for the synthesis of more complex molecular structures. The functional groups present in the compound offer multiple sites for chemical modifications, making it a versatile starting material for various synthetic pathways.

Analytical Methods and Characterization

Spectroscopic Identification

The identification and characterization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involve various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can provide valuable information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR can identify the functional groups present in the molecule, such as the amino group, carbonyl function, and C-S bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This can provide information about the electronic transitions in the compound, which is particularly relevant for aromatic and heterocyclic systems like pyrimidines.

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